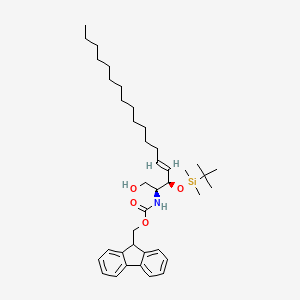

![molecular formula C₁₅H₁₉NO₆ B1139846 N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 420118-03-2](/img/structure/B1139846.png)

N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

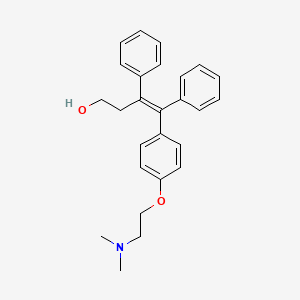

The compound is also known as benzyl 2-(acetylamino)-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside . It has a molecular weight of 399.44 and its IUPAC name is N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a pyrano[3,2-d][1,3]dioxin ring, which is a type of oxygen-containing heterocycle . The compound also contains hydroxy, phenylmethoxy, and acetylamino functional groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.4 g/mol . It has a topological polar surface area of 86.2 Ų, indicating its polarity . The compound has a rotatable bond count of 4 , suggesting some flexibility in its structure.Aplicaciones Científicas De Investigación

Synthesis of Oligosaccharides and Glycoconjugates

This compound is widely used in the synthesis of a variety of oligosaccharides and glycoconjugates . The 4,6-O-benzylidene acetal is carefully introduced to limit the formation of the corresponding over-reaction product, the 2,3:4,6-di-O-benzylidene acetal .

Preparation of Different Sugars

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a derivative of this compound, is used as a chiral building block and an important intermediate in the preparation of different sugars .

Pharmaceutical Research and Reagent

It is also used as an intermediate in chemical and pharmaceutical research and as a reagent .

Formation of Benzylidene Acetals

Benzylidene acetals have found broad application in synthetic carbohydrate chemistry. A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Organogelation

The compound has been found to be effective in forming gels in a series of polar solvents and aqueous mixtures . The amide derivatives are more effective gelators than the corresponding esters .

Synthesis of C-2 Derivatives

The compound has been used in the synthesis and study of C-2 derivatives from 4,6-O-benzylidene α-O-methyl-D-glucopyranoside or glucosamine derivative .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds play a role in glycoprotein metabolism .

Mode of Action

It is suggested that it may be involved in the synthesis of complex carbohydrates .

Biochemical Pathways

It is known that similar compounds are involved in the synthesis of n-acetyl muramic acid and similar compounds .

Propiedades

IUPAC Name |

N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-8(17)16-11-12(18)13-10(21-14(11)19)7-20-15(22-13)9-5-3-2-4-6-9/h2-6,10-15,18-19H,7H2,1H3,(H,16,17)/t10-,11-,12-,13+,14?,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXDAEIOQFFRMF-YNBGEIFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)